molecular formula C16H9F3O B1624315 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde CAS No. 437611-95-5

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde

Cat. No.: B1624315
CAS No.: 437611-95-5
M. Wt: 274.24 g/mol
InChI Key: GPRDKCXNKMUPEY-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethynyl group and a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde typically involves the following steps:

    Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a reaction between a suitable alkyne and a trifluoromethylated phenyl compound.

    Aldehyde Formation: The ethynyl intermediate is then subjected to formylation to introduce the benzaldehyde moiety.

Common reagents used in these reactions include trifluoromethylated phenyl compounds, alkynes, and formylating agents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzoic acid
  • 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzyl alcohol
  • 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzene

Uniqueness

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and ethynyl groups, which confer distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O/c17-16(18,19)15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-20/h1-4,6-7,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDKCXNKMUPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451010
Record name 2-(4-TRIFLUOROMETHYL-PHENYLETHYNYL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437611-95-5
Record name 2-(4-TRIFLUOROMETHYL-PHENYLETHYNYL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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